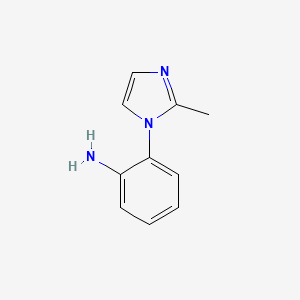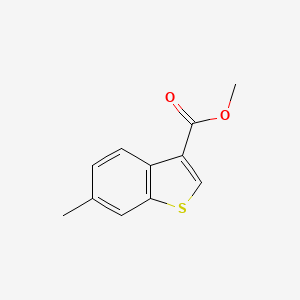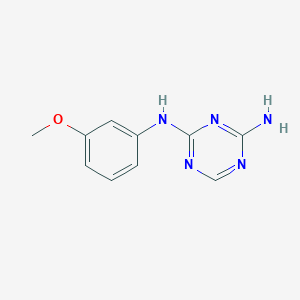
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as MTPTD, is a heterocyclic organic compound that is widely used in scientific research and laboratory experiments. MTPTD is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to drug discovery.
Applications De Recherche Scientifique
Synthesis of β-lactam Antibiotics
N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, a compound related to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, has been utilized in the synthesis of β-lactam antibiotics. This process involves the presence of a Lewis acid and yields products with good diastereoselectivity, making it a key intermediate in antibiotic synthesis (Cainelli, Galletti, & Giacomini, 1998).
Anti-Plasmodial Activity
6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, chemically related to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, have shown potent in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. This suggests potential use in antimalarial therapies (Lourens et al., 2016).
Herbicide Impact on Plant Enzymes
Some s-triazine herbicides, which are structurally similar to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, have been shown to influence acid phosphatase and phosphodiesterase in corn roots. This research highlights the environmental and biological impacts of such compounds (Scarponi & Perucci, 1986).
Microbial Transformation of s-Triazines
The microbial transformation of s-triazine compounds, which include atrazine and simazine, has been studied. A specific microbial isolate, Rhodococcus corallinus, has been shown to possess hydrolase activity capable of transforming these compounds, demonstrating the potential for bioremediation (Mulbry, 1994).
Corticotropin-Releasing Factor Receptor-1 Antagonists
8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines, structurally related to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, have been developed as selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds have potential applications as anxiolytic or antidepressant drugs (Gilligan et al., 2009).
Sulfur Source Utilization by Bacteria
Bacteria capable of using the s-triazine herbicides prometryne and ametryne as sole sulfur sources for growth have been identified. This discovery furthers our understanding of microbial adaptation to environmental contaminants (Cook & Hütter, 1982).
Propriétés
IUPAC Name |
2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPACLZVFOIZIGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

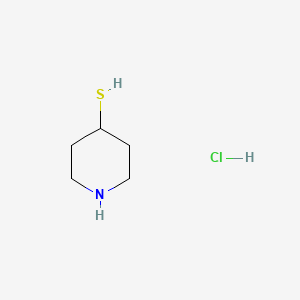
![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)


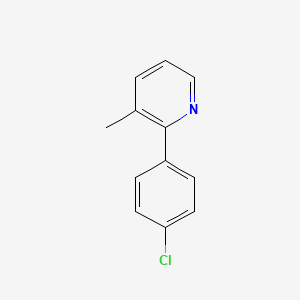
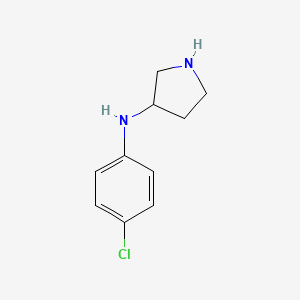
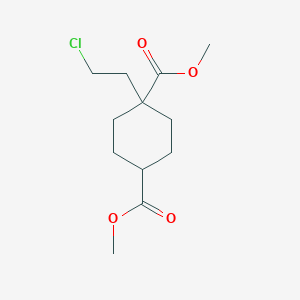
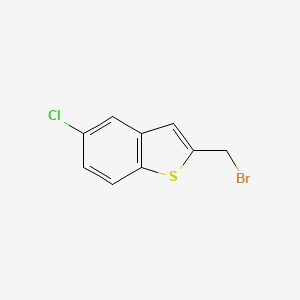
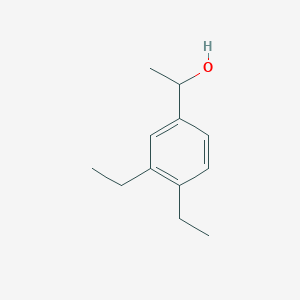
![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)
